Ethyl trans-2-pentenoate
Overview
Description
Ethyl trans-2-pentenoate, also known as (E)-2-Pentenoic acid ethyl ester, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690. It is an ester formed from the reaction of trans-2-pentenoic acid and ethanol. This compound is characterized by its fruity odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-2-pentenoate can be synthesized through the esterification of trans-2-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
trans-2-Pentenoic acid+EthanolH2SO4Ethyl trans-2-pentenoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Trans-2-pentenoic acid.
Reduction: Ethyl trans-2-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl trans-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of ethyl trans-2-pentenoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of trans-2-pentenoic acid and ethanol. These products can then participate in further biochemical pathways.
Comparison with Similar Compounds
Ethyl cis-2-pentenoate: The cis isomer of ethyl trans-2-pentenoate, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Ethyl trans-3-pentenoate: Another ester with a similar structure but with the double bond located at a different position.
Butyl 2-pentenoate: An ester with a butyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific geometric configuration (trans) and its particular ester functional group, which imparts distinct chemical reactivity and physical properties compared to its isomers and other related compounds .
Properties
IUPAC Name |
ethyl (E)-pent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMKVZDPATUSMS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-84-2, 27805-84-1 | |
Record name | Ethyl trans-2-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-Pentenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.